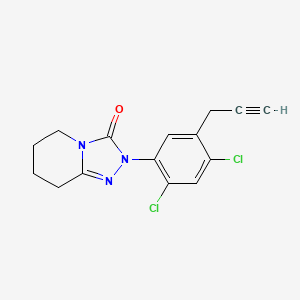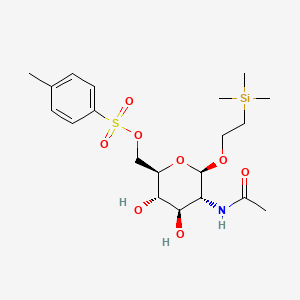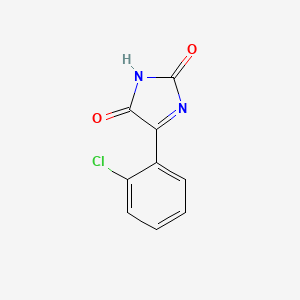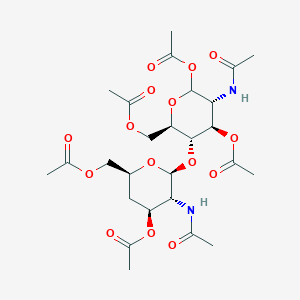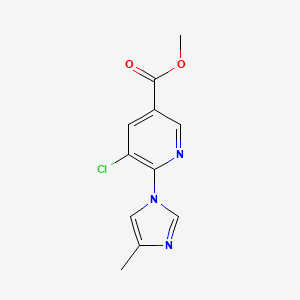![molecular formula C28H29N9O6 B13857350 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid, also known as aminopterin, is a chemical compound with the empirical formula C19H20N8O5 and a molecular weight of 440.41 g/mol . It is a derivative of folic acid and has been used as an antineoplastic agent due to its ability to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid involves multiple steps. One common method starts with the condensation of 2,4-diaminopteridine with p-aminobenzoyl-L-glutamic acid under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR) . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective as an antineoplastic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits DHFR and is used as an antineoplastic agent.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes.
Trimethoprim: An antibiotic that also inhibits DHFR but is primarily used to treat bacterial infections.
Uniqueness
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid is unique in its specific structure and its historical significance as one of the first antifolate drugs used in cancer therapy . Its ability to inhibit DHFR with high specificity makes it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C28H29N9O6 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
2-[[4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H29N9O6/c1-36(14-17-13-31-24-22(32-17)23(29)34-28(30)35-24)18-7-5-16(6-8-18)26(41)37(2)19-9-3-15(4-10-19)25(40)33-20(27(42)43)11-12-21(38)39/h3-10,13,20H,11-12,14H2,1-2H3,(H,33,40)(H,38,39)(H,42,43)(H4,29,30,31,34,35) |
Clé InChI |
HTBPLFOCHFUAFG-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N(C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


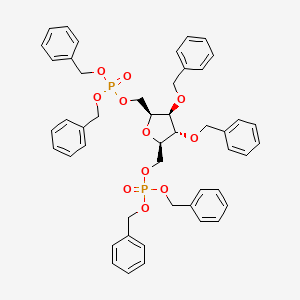
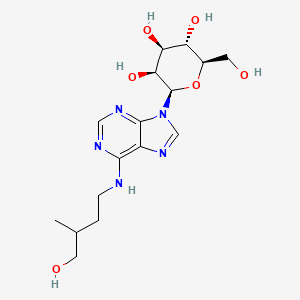
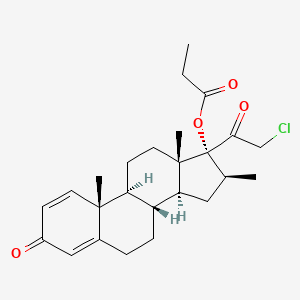
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
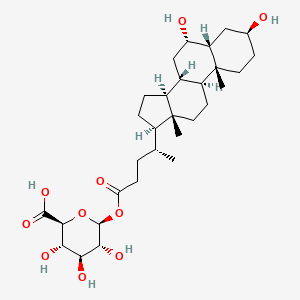
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
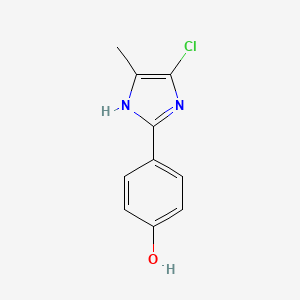
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
